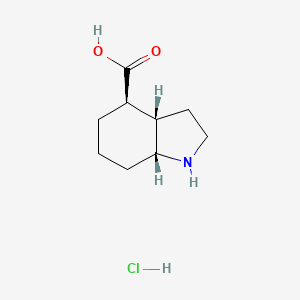

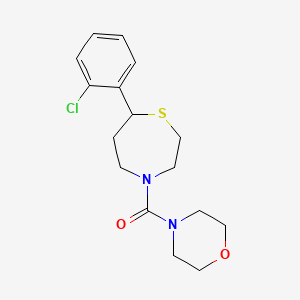

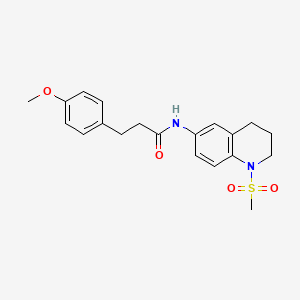

![molecular formula C10H13N7O2 B2902118 N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448078-50-9](/img/structure/B2902118.png)

N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C10H13N7O2 and its molecular weight is 263.261. The purity is usually 95%.

BenchChem offers high-quality N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifungal Applications

Triazole derivatives like our compound of interest are well-known for their antifungal properties. They function by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells.

Anticancer Potential

The triazole ring is a common motif in many anticancer drugs. It can interact with various enzymes and receptors in the biological system, which may lead to the development of new anticancer therapies. The presence of the triazole ring in molecules has been associated with the inhibition of cancer cell growth and proliferation .

Antiviral Activity

Triazole derivatives have shown promise as antiviral agents. They can be designed to target specific viral enzymes or processes, potentially leading to the development of new medications for the treatment of viral infections .

Antibacterial Properties

The structural versatility of triazole compounds allows them to bind with bacterial enzymes and receptors, making them potential candidates for antibacterial drugs. They could be particularly useful in the fight against multidrug-resistant bacterial strains .

Antioxidant Effects

Triazoles are also investigated for their antioxidant properties. They can act as free radical scavengers, protecting cells from oxidative damage, which is a key factor in the aging process and the development of various diseases .

Antiepileptic Uses

Some triazole derivatives are used in the treatment of epilepsy. They work by modulating the activity of certain neurotransmitters in the brain, which can help to control seizures .

Antihypertensive Applications

Triazole-containing compounds have been explored for their antihypertensive effects. They may exert their action by affecting the renin-angiotensin system, which regulates blood pressure .

Antidepressant and Anxiolytic Effects

The triazole core is present in some antidepressant and anxiolytic medications. These compounds can influence the central nervous system, potentially leading to new treatments for depression and anxiety disorders .

Mecanismo De Acción

Target of Action

The primary target of this compound is the CDK2 protein kinase . CDK2 is a crucial regulator of the cell cycle and is often dysregulated in cancer, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the enzymatic activity of CDK2, leading to a disruption in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds with a 1,2,3-triazole core have been shown to have good stability and bioavailability

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. This has been demonstrated in various cancer cell lines, including MCF-7 and HCT-116, where the compound showed superior cytotoxic activities compared to the control .

Propiedades

IUPAC Name |

N-methoxy-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7O2/c1-16-8-7(13-15-16)9(12-5-11-8)17-3-6(4-17)10(18)14-19-2/h5-6H,3-4H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGIVSXCBSWLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NOC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

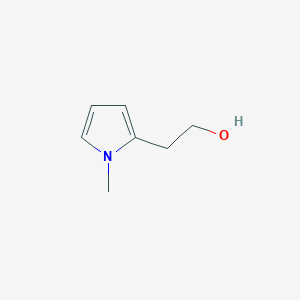

![[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B2902037.png)

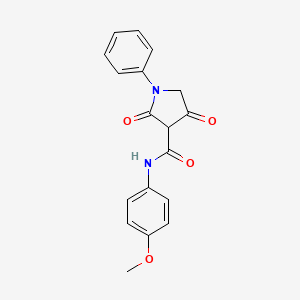

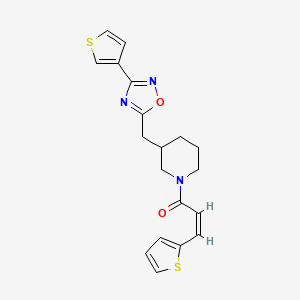

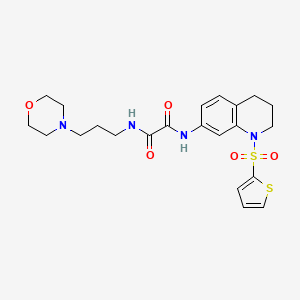

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2902053.png)

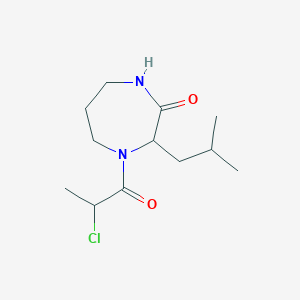

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

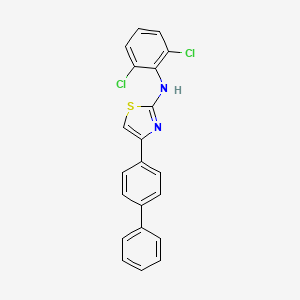

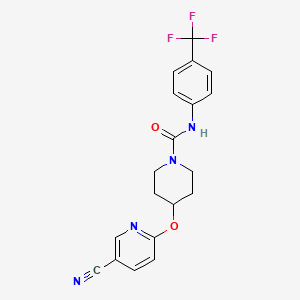

![N-(2-(1H-indol-3-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2902055.png)